molecular formula C12H9ClFNO3 B13701278 Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13701278
M. Wt: 269.65 g/mol
InChI Key: UJLIOQSRMSYVFL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethoxycarbonyl formonitrile oxide with appropriate dipolarophiles under microwave conditions. This method yields ester-functionalized isoxazoles in quantitative yields .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods employ eco-friendly catalysts and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
  • 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Uniqueness

Ethyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3

InChI Key

UJLIOQSRMSYVFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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